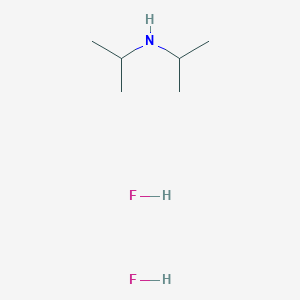
Diisopropylamine dihydrofluoride
Description
Diisopropylamine dihydrofluoride (chemical formula: C₆H₁₆F₂N) is a hydrofluoride salt derived from diisopropylamine, a secondary amine with the structure [(CH₃)₂CH]₂NH. The dihydrofluoride form incorporates two equivalents of hydrogen fluoride (HF), enhancing its stability and altering its reactivity compared to the parent amine . This compound is primarily utilized in organic synthesis as a fluorinating agent or a mild acid catalyst. Key applications include its role in deprotection reactions and as a precursor for generating fluorinated intermediates .
Propriétés
Numéro CAS |
131190-79-9 |
|---|---|
Formule moléculaire |
C6H17F2N |
Poids moléculaire |
141.2 g/mol |
Nom IUPAC |
N-propan-2-ylpropan-2-amine;dihydrofluoride |
InChI |
InChI=1S/C6H15N.2FH/c1-5(2)7-6(3)4;;/h5-7H,1-4H3;2*1H |
Clé InChI |
DHBMDAIKHIWLTF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C.F.F |
SMILES canonique |
CC(C)NC(C)C.F.F |
Pictogrammes |
Corrosive; Acute Toxic |
Synonymes |
DIISOPROPYLAMINE DIHYDROFLUORIDE |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
Diisopropylamine dihydrofluoride belongs to a family of amine derivatives and fluorinated salts. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogues
Reactivity and Stability
- Basicity : LDA, derived from diisopropylamine, is a stronger base (pKa ~36) compared to diisopropylamine (pKa ~11) due to its lithium-stabilized conjugate base . This compound, however, exhibits reduced basicity due to HF coordination, making it more acidic .
- Thermal Stability : Diisopropylamine has a boiling point of 83–85°C, while its dihydrofluoride derivative lacks reported data, likely due to decomposition risks . LDA decomposes upon heating, releasing flammable gases .
- Steric Effects : Diisopropylamine’s branched structure introduces steric hindrance, reducing nucleophilicity. This contrasts with dimethylamine hydrochloride, which has minimal steric bulk and higher solubility .
Research Findings and Discrepancies
- Enthalpy Data : Experimental enthalpy values for diisopropylamine and diisobutylamine show deviations exceeding 8 kJ/mol, attributed to steric effects in diisopropylamine .
- Phase Behavior : In ternary mixtures with water and potassium iodide, diisopropylamine exhibits salting-in/salting-out transitions, impacting its solubility in industrial processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


